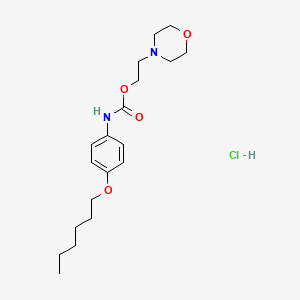
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate is a complex organic compound with a unique structure that includes an indolium core
Méthodes De Préparation
The synthesis of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate typically involves multiple steps. One common method includes the condensation of phenylhydrazine with methyl ethyl ketone, followed by a ring-closure reaction. The resulting product is then methylated using methyl toluenesulfonate and neutralized with ammonia . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
Analyse Des Réactions Chimiques
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indolium core. Common reagents used in these reactions include hydrochloric acid, acetic anhydride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and as a reactant in cycloaddition reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate involves its interaction with molecular targets through its indolium core. This interaction can affect various pathways, depending on the specific application. For example, in polymer synthesis, the compound acts as a nucleophile, reacting with electrophilic species to form new bonds .
Comparaison Avec Des Composés Similaires
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate can be compared with similar compounds such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound is also used in polymer synthesis and has similar reactivity.
2-Methylene-1,3,3-trimethylindoline: Another related compound with applications in the synthesis of photochromic dyes. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
84788-03-4 |
|---|---|
Formule moléculaire |
C19H22N4O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;nitrate |
InChI |
InChI=1S/C19H22N3.NO3/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;2-1(3)4/h5-14H,1-4H3;/q+1;-1 |
Clé InChI |
QIGUALQIMHGHGD-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















